AMP-90 - 124362-94-3

AMP-90

Catalog Number: EVT-1510650
CAS Number: 124362-94-3
Molecular Formula: C30H32ClN3O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AMP-90 is classified under amino alcohols, specifically as a tertiary amine. It is produced through several synthetic methods, which are designed to enhance yield while minimizing environmental impact. As a product of industrial chemistry, AMP-90 is essential in sectors ranging from pharmaceuticals to construction materials.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMP-90 typically involves several chemical reactions that can be executed through different methodologies. One notable method includes the use of a one-pot synthesis approach, which integrates multiple reaction steps into a single process. This method enhances efficiency and reduces the need for extensive purification steps.

  1. One-Pot Synthesis: This technique combines reactants such as acetone, hydrogen peroxide, and ammonia in an alcoholic solution. A catalyst facilitates the generation of 2-nitropropane, which subsequently reacts with formaldehyde to produce 2-nitro-2-methyl-1-propanol. The final step involves hydrogenating this product to yield AMP-90 with high purity levels (over 99.5%) .
  2. Radical Polymerization: Another approach involves radical polymerization where acrylamide is copolymerized with 2-acrylamido-2-methyl-1-propane sulfonic acid. This method utilizes potassium persulfate as an initiator and allows for the adjustment of feed ratios to tailor the properties of the resulting copolymer .
Molecular Structure Analysis

Structure and Data

AMP-90 has a molecular formula of C5_5H13_13NO and a molecular weight of approximately 89.1 g/mol. Its structure features a central carbon atom bonded to an amino group and two methyl groups, making it a branched-chain amino alcohol.

Key Structural Characteristics:

  • Molecular Formula: C5_5H13_13NO
  • Molecular Weight: 89.1 g/mol
  • Boiling Point: Approximately 165°C
  • pKa: 9.7 at 25°C
  • Solubility: Miscible in water .
Chemical Reactions Analysis

Reactions and Technical Details

AMP-90 participates in various chemical reactions due to its functional groups:

  1. Neutralization Reactions: As an amino alcohol, AMP-90 effectively neutralizes acid-functional ingredients in formulations, enhancing stability and performance.
  2. Polymerization: It can act as a co-dispersant in pigment slurries and participate in emulsion polymerization processes, contributing to the formation of stable colloidal systems .
  3. Hydrogenation Reactions: The synthesis process includes hydrogenation steps that convert nitro compounds into amino alcohols, showcasing its versatility in organic synthesis .
Mechanism of Action

Process and Data

The mechanism of action for AMP-90 primarily revolves around its role as a stabilizer and neutralizer in chemical formulations:

  1. Stabilization: AMP-90 stabilizes emulsions by reducing surface tension between phases, which is crucial in coatings and adhesives.
  2. Compatibility: It enhances compatibility between different components in formulations, leading to improved performance characteristics such as viscosity and rheology stability.
  3. Biostability Enhancement: In formulations containing biocides, AMP-90 can synergistically enhance biostability, making it valuable in applications like water treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMP-90 exhibits several key physical and chemical properties that make it suitable for various applications:

PropertyValue
AppearanceColorless liquid
ViscosityLow viscosity
Flash Point81°C
Thermal StabilityHigh
BiodegradabilityReadily biodegradable
SolubilityMiscible with water

These properties ensure that AMP-90 can be effectively utilized across multiple industries while maintaining safety and environmental standards .

Applications

Scientific Uses

AMP-90 finds application in numerous scientific fields:

  1. Industrial Coatings: Used as an additive for enhancing the performance of architectural coatings, automotive coatings, and epoxies.
  2. Adhesives and Sealants: Serves as a compatibilizer that improves adhesion properties.
  3. Pharmaceutical Synthesis: Acts as a versatile raw material in drug formulation processes.
  4. Cleaning Products: Utilized in household and industrial cleaning agents due to its effective neutralization capabilities .
Introduction to Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) represents a ubiquitous and evolutionarily conserved molecular chaperone essential for maintaining cellular proteostasis. Accounting for 1–2% of total cellular proteins under physiological conditions and increasing to 4–6% during cellular stress, HSP90 operates as a central hub in protein quality control systems [1] [7] [9]. Unlike general chaperones that assist in de novo protein folding, HSP90 specializes in the maturation, conformational stabilization, and functional activation of a select group of client proteins, many of which are critical signaling molecules involved in cell proliferation, stress response, and signal transduction. Its functional repertoire extends to facilitating protein degradation, modulating intracellular transport, and participating in chromatin remodeling processes [4] [9]. The structural architecture of HSP90 enables this functional versatility: a homodimeric protein where each monomer consists of three principal domains – an N-terminal domain (NTD) harboring the ATP-binding site, a middle domain (MD) involved in client binding and modulating ATPase activity, and a C-terminal domain (CTD) mediating dimerization and containing an alternative nucleotide-binding site [1] [7] [14]. These domains are interconnected by a flexible, charged linker region critical for conformational dynamics [7] [19]. HSP90's chaperone function is tightly regulated by an ATP-dependent cycle involving large conformational shifts between open and closed states, a process finely tuned by interactions with numerous co-chaperones and post-translational modifications [4] [8].

Evolutionary Conservation of Molecular Chaperones

The HSP90 molecular chaperone family exhibits extraordinary evolutionary conservation across the tree of life, highlighting its fundamental role in cellular physiology. Homologs are present in all eukaryotes and bacteria (e.g., E. coli HtpG with 40% sequence identity to human HSP90) but are notably absent in archaea [1] [5] [6]. This distribution suggests HSP90 emerged after the divergence of bacteria and archaea/eukaryotes. Phylogenetic analysis reveals gene duplication events leading to distinct subfamilies compartmentalized within eukaryotic cells:

  • Cytosolic HSP90s: Represented by inducible HSP90α (HSPC1/C2) and constitutively expressed HSP90β (HSPC3) in mammals, sharing approximately 85% sequence identity and originating from a gene duplication event millions of years ago [1] [7] [21]. Yeast possess two cytosolic isoforms, stress-inducible Hsp82 and constitutively expressed Hsc82, sharing 97% identity but differing subtly in ATPase kinetics, thermal stability, and client interactions [8] [19].
  • Endoplasmic Reticulum GRP94 (HSPC4/GP96): Characterized by a KDEL ER-retention sequence instead of the cytosolic MEEVD motif [7] [9].
  • Mitochondrial TRAP1 (HSPC5): Lacks the charged linker region and the C-terminal MEEVD motif [7] [9].

Plant genomes demonstrate significant expansion of the HSP90 family. A study identifying 334 HSP90s across 43 plant species revealed three distinct phylogenetic clades corresponding to cytosolic, ER, and organellar (mitochondrial/chloroplast) forms [3]. This diversity reflects adaptations to specific organelle requirements and environmental pressures. Despite compartment-specific adaptations, all HSP90 homologs share core structural domains and fundamental biochemical properties, including conserved ATP binding sites in the NTD and CTD, dimerization interfaces, and similar intrinsic ATPase rates [6] [7]. This structural and functional conservation underscores HSP90's indispensable role in protein homeostasis across diverse organisms and cellular environments.

Table 1: Evolutionary Distribution and Key Features of HSP90 Homologs

Organismal GroupCompartmentRepresentative IsoformsKey FeaturesSequence Identity to Human HSP90α
Bacteria (e.g., E. coli)CytosolHtpGDispensable under non-stress; 40% identity~40%
MammalsCytosolHSP90α (inducible), HSP90β (constitutive)MEEVD motif; ~85% mutual identity100% (α), ~85% (β)
Endoplasmic ReticulumGRP94 (GP96/HSP90B1)KDEL motif; ER client specialization~50%
MitochondriaTRAP1Lacks charged linker & MEEVD~40%
Plants (e.g., Solanum tuberosum)CytosolMultiple (e.g., StHsp90.2, StHsp90.4)Stress-responsive (cold, drought, salt)~60-70%
Endoplasmic ReticulumGRP94 HomologsKDEL motif~50%
Chloroplast/MitochondriaOrganellar HomologsUnique targeting sequences~40-50%
Yeast (S. cerevisiae)CytosolHsp82 (inducible), Hsc82 (constitutive)MEEVD motif; 97% mutual identity~60%

Biological Significance of HSP90 in Proteostasis

HSP90 is a cornerstone of the cellular proteostasis network, functioning primarily as a "maturation chaperone" for a vast repertoire of metastable client proteins. Its biological significance stems from its ability to:

  • Facilitate Conformational Maturation & Stability: HSP90 binds partially folded or intrinsically unstable client proteins, preventing their aggregation and facilitating their acquisition of active, stable conformations. This is particularly crucial for proteins with complex folding pathways, such as multi-domain proteins or those requiring co-factor insertion [4] [9].
  • Activate Client Function: Many client proteins achieve functional competence only upon interaction with HSP90 and its co-chaperones. This activation often involves regulated conformational changes, assembly into multi-protein complexes, or translocation to specific cellular compartments [4] [8].
  • Regulate Protein Degradation: HSP90 plays a dual role in protein turnover. It stabilizes clients by shielding degradation signals. Conversely, it can facilitate the ubiquitin-proteasome-dependent degradation of terminally misfolded proteins or specific regulatory clients by collaborating with co-chaperones like CHIP (C-terminus of HSC70-Interacting Protein) [4] [9].
  • Buffer Genetic and Environmental Variation: By stabilizing variant proteins with reduced inherent stability, HSP90 can mask phenotypic consequences of genetic polymorphisms or mutations ("capacitor function"). Under stress, when HSP90 capacity is limiting, these cryptic variations can be revealed, potentially contributing to evolutionary adaptation [8] [11].

The ATPase-Driven Chaperone Cycle is central to HSP90's function. This cycle involves coordinated conformational changes regulated by ATP binding and hydrolysis, and orchestrated by a diverse set of co-chaperones:

  • Client Loading (Open State): HSP90 exists in a dynamic, V-shaped open conformation dimerized primarily at the CTD. Co-chaperones like Hsp70/Hsp40 and HOP (HSP70-HSP90 Organizing Protein) facilitate the transfer of nascent or unstable client proteins onto the HSP90 dimer, primarily via interactions with the MD [4] [8] [14].
  • ATP Binding & Conformational Closure: Binding of ATP to the NTD triggers a series of conformational changes. The N-domains dimerize, and the charged linker region repositions, leading to a compact, closed conformation where the client is encapsulated within the chaperone cavity. This brings the NTD and MD into proximity, activating the ATPase activity residing in the NTD but modulated by the MD [4] [8] [18].
  • ATP Hydrolysis & Client Maturation: Hydrolysis of ATP to ADP is the rate-limiting step and is significantly stimulated by co-chaperones like Aha1 (Activator of Hsp90 ATPase homolog 1). This step is crucial for driving the conformational changes necessary for client maturation and activation [4] [8] [34].
  • ADP Release & Complex Dissociation: Release of ADP and inorganic phosphate (Pi) resets the cycle. Co-chaperones like p23/Sba1 stabilize the ATP-bound closed state but are released upon ATP hydrolysis. Other factors promote the dissociation of the mature client and the return of HSP90 to the open conformation [4] [8].

Table 2: Major Classes of HSP90 Client Proteins and Functional Significance

Client ClassRepresentative ExamplesFunctional RoleSignificance of HSP90 Interaction
KinasesAkt, Raf-1, HER2/ErbB2, CDK4, Bcr-AblSignal transduction (growth, survival, proliferation)Essential for stability, folding, and activation; Prevents degradation
Transcription Factorsp53, HSF1, HIF-1α, Steroid Hormone Receptors (androgen, estrogen, glucocorticoid)Gene expression regulationControls ligand binding, nuclear translocation, DNA binding, and transactivation
Epigenetic RegulatorsHistone methyltransferases (e.g., SMYD3), Chromatin remodelersChromatin structure & gene regulationRequired for complex assembly and enzymatic activity
E3 Ubiquitin LigasesCHIP, MDM2Protein degradation (Ubiquitin-Proteasome System)Regulates stability and activity; Balances folding vs. degradation
Structural ProteinsTubulin, Actin (indirectly)Cytoskeleton organizationFacilitates folding and complex assembly
Neurodegeneration-Associated ProteinsTau, α-Synuclein, Huntingtin (context-dependent)Neuronal function / DysfunctionCan stabilize pathogenic forms; Role in aggregation debated
Viral ProteinsVarious oncoproteins, polymerasesViral replication and pathogenesisOften hijacked by viruses for host cell manipulation

The spectrum of HSP90 clients is remarkably diverse, encompassing over 400 proteins (https://www.picard.ch/downloads/Hsp90interactors.pdf) involved in virtually every major cellular signaling pathway [4] [9]. This pleiotropic effect makes HSP90 a critical regulator of cellular physiology. Its role extends to pathological contexts:

  • Cancer: HSP90 is frequently overexpressed and essential for stabilizing numerous oncogenic clients (e.g., mutant kinases, HIF-1α, survivin) crucial for tumor growth, survival, metastasis, and angiogenesis. This establishes HSP90 as a high-priority oncology target [5] [9].
  • Neurodegenerative Diseases: HSP90 can influence the fate of aggregation-prone proteins like tau and α-synuclein. While it may contribute to the initial stabilization of pathogenic species, modulating HSP90 activity also offers potential therapeutic avenues by promoting clearance mechanisms [9].
  • Infectious Diseases: Pathogens, including viruses and protozoa, often exploit host HSP90 to fold virulence factors or stabilize their own proteins, making HSP90 inhibition a potential host-directed antimicrobial strategy [4] [5].

Historical Milestones in HSP90 Research

The journey to understand HSP90 spans over half a century and involves pivotal discoveries across biochemistry, cell biology, structural biology, and pharmacology:

  • Discovery of the Heat Shock Response (1962): Ferruccio Ritossa's serendipitous observation of chromosomal "puffing" in Drosophila salivary glands exposed to elevated temperature revealed the transcriptional activation of genes encoding heat shock proteins, laying the foundation for the field [7] [9].
  • Identification and Purification (Late 1970s - 1980s): Biochemical fractionation of cells subjected to heat stress led to the isolation of major HSP families, including a prominent ~90 kDa protein subsequently named Heat Shock Protein 90. Early studies focused on its dramatic stress inducibility and association with steroid hormone receptors (e.g., glucocorticoid receptor) in complexes competent for hormone binding [5] [7].
  • Essentiality and Gene Cloning (1989): Susan Lindquist's group, working with yeast (S. cerevisiae), demonstrated the essential nature of cytosolic HSP90. They cloned the genes encoding the two yeast isoforms (HSC82 and HSP82) and showed that deletion of both was lethal, establishing HSP90 as fundamental for eukaryotic cell viability even under non-stress conditions [8] [39].
  • ATPase Activity and the Chaperone Cycle Concept (1990s): The identification of a conserved ATP-binding site in the N-terminal domain and the demonstration of a weak ATPase activity revolutionized the field, shifting the view of HSP90 from a passive holder to an ATP-fueled molecular machine [1] [16] [17]. The concept of a dynamic chaperone cycle driven by ATP binding and hydrolysis, modulated by co-chaperones, began to take shape. Key structural insights included the crystal structures of the N-terminal domain bound to ATP analogs and inhibitors like geldanamycin (1996-1997) [15] [16] [32].
  • The Capacitor Hypothesis (1998-2002): Lindquist's group proposed and provided evidence that HSP90 acts as an "evolutionary capacitor," buffering phenotypic variation by allowing the accumulation of cryptic genetic mutations. Environmental stress reducing HSP90 function could then unmask this variation, potentially accelerating evolutionary change [8] [11] [12].
  • Structural Biology Revolution (2000s-Present): Determination of the first full-length crystal structures of bacterial (HtpG, 2006) and eukaryotic (yeast Hsp82, dog GRP94) HSP90 homologs provided unprecedented views of the chaperone's architecture and conformational plasticity [19] [20] [21]. This era also saw detailed structures of HSP90 domains in complex with various co-chaperones (e.g., p23, Aha1, Cdc37) and client fragments, illuminating the mechanistic basis of client recognition and processing [4] [18] [36].
  • HSP90 as a Therapeutic Target in Cancer (1994-Present): The discovery that the natural product geldanamycin bound specifically to the HSP90 N-terminal ATP-binding pocket, inhibiting its function and causing degradation of oncogenic clients (e.g., HER2, Raf-1), validated HSP90 as a compelling cancer drug target [5] [15] [32]. This triggered intensive drug discovery efforts leading to numerous derivatives (e.g., 17-AAG, 17-DMAG, IPI-504) and novel chemotypes (e.g., radicicol derivatives, purine scaffolds) entering clinical trials [5] [31]. While challenges remain, HSP90 inhibitors represent a unique class of therapeutics targeting multiple oncogenic pathways simultaneously.
  • Beyond the Cytosol and Cancer (2000s-Present): Research expanded significantly into understanding the specialized roles of organellar HSP90 isoforms (GRP94, TRAP1) in ER stress response, mitochondrial proteostasis, immunity, and specific diseases beyond cancer [7] [9]. The development of isoform-selective inhibitors became an active area of research.

Table 3: Key Historical Milestones in HSP90 Research

Year(s)MilestoneKey Researchers/FindingsSignificance
1962Discovery of Heat Shock ResponseRitossaObserved chromosomal puffing in heat-shocked Drosophila; Foundation for HSP field
Late 1970s-1980sIdentification & PurificationMultiple groupsIsolation of major HSPs, including ~90kDa protein; Association with steroid receptors
1989Cloning & Demonstration of Essentiality (Yeast)Lindquist (Borkovich et al.)Cloned HSC82/HSP82; Showed double deletion is lethal; Proposed buffering role
1994-1997Identification of ATP Binding & Inhibitor StructuresProdromou, Pearl, Neckers et al.Identified Bergerat fold ATP site; Solved NTD structures with ADP/Geldanamycin; Defined drug target
1998-2002Evolutionary Capacitor HypothesisLindquist (Rutherford, Queitsch et al.)Proposed & demonstrated HSP90 buffers genetic variation, revealing phenotypes under stress
2000sStructural Biology BreakthroughsAgard, Pearl, Chiosis et al.Solved full-length structures (HtpG, Hsp82, GRP94); Revealed conformational dynamics
2006-2009Mechanism of ATPase-Driven CycleMayer, Buchner, Lindquist et al.FRET/stopped-flow studies defined conformational states; Role of co-chaperones (Aha1, p23)
1994-OngoingDevelopment of HSP90 Inhibitors (Cancer)Neckers, Chiosis, Sessa et al.Geldanamycin → 17-AAG/Tanespimycin (Phase II/III); Radicicol derivatives; Synthetic inhibitors (e.g., Ganetespib, Retaspimycin)

Properties

CAS Number

124362-94-3

Product Name

AMP-90

Molecular Formula

C30H32ClN3O8

Synonyms

AMP-90

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.